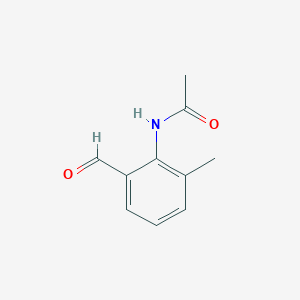

N-(2-Formyl-6-methyl-phenyl)-acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(2-formyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C10H11NO2/c1-7-4-3-5-9(6-12)10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) |

InChI Key |

VMEQIYYLWBXAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)NC(=O)C |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactions Involving the Formyl Group

The aldehyde functionality in N-(2-Formyl-6-methyl-phenyl)-acetamide is a key site for a multitude of chemical reactions, including oxidation, reduction, and condensation.

The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding N-(2-carboxy-6-methyl-phenyl)-acetamide. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. While specific studies on this compound are not prevalent, the general principles of aldehyde oxidation are well-established and applicable.

Common oxidizing agents for this type of transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Potassium dichromate (K₂Cr₂O₇)

The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For a substrate like this compound, milder oxidizing agents might be preferred to avoid potential side reactions involving the acetamide (B32628) group or the aromatic ring.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | Strong oxidizing agent. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | Strong and acidic, may not be suitable for acid-sensitive substrates. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution | Mild oxidizing agent, forms a silver mirror as a positive test. |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution | Strong oxidizing agent. |

The formyl group is readily reduced to a primary alcohol or can be converted into an amine through reductive amination.

Reduction to Alcohols:

The reduction of the aldehyde in this compound to a primary alcohol, N-(2-hydroxymethyl-6-methyl-phenyl)-acetamide, can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over less reactive carbonyl groups like amides and esters. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the formyl group. youtube.com Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Reductive Amination to Amines:

Reductive amination provides a pathway to convert the formyl group into an amino group. This two-step process involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. d-nb.info When ammonia (B1221849) is used as the amine source, a primary amine is formed. If a primary amine is used, a secondary amine is the product. nih.gov

Catalytic hydrogenation or reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed for the reduction of the intermediate imine. Iron-based catalysts have also been shown to be effective for the reductive amination of aldehydes and ketones to primary amines. d-nb.info

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by nucleophiles, leading to various condensation reactions.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mdpi.comrsc.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netorganic-chemistry.org While specific examples with this compound are not detailed in the literature, its formyl group would be expected to participate in such reactions to form a new carbon-carbon double bond. nih.gov

Aldol (B89426) Condensation:

In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound, which may then dehydrate to give a conjugated enone. This compound can act as the electrophilic partner in an aldol condensation with an enolizable ketone or aldehyde.

Imine Formation:

Aldehydes readily react with primary amines to form imines (also known as Schiff bases). nih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction of this compound with a primary amine would yield the corresponding N-(2-((alkyl/arylimino)methyl)-6-methyl-phenyl)-acetamide.

Transformations of the Acetamide Moiety

The acetamide group in this compound also possesses reactive sites, primarily at the amide nitrogen and carbonyl carbon, allowing for various transformations.

The amide bond of the acetamide group can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base and heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The products of hydrolysis would be 2-amino-3-methylbenzaldehyde (B2521930) and acetic acid.

The nitrogen atom of the acetamide group is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under certain conditions, functionalization at the nitrogen is possible.

N-formylation of amines is a common reaction, often carried out using formic acid. scispace.comnih.govresearchgate.net Various catalysts, including Lewis acids and zeolites, can be employed to facilitate this transformation. researchgate.netmedcraveonline.com While the direct N-formylation of an already N-acetylated compound like this compound to form a diacyl-substituted amine is less common, it could potentially occur under forcing conditions. The reaction of amines with formic acid can be performed under solvent-free conditions or in solvents like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. nih.govmdpi.com

Table 2: Summary of Potential N-Formylation Conditions for Amines

| Reagent/Catalyst | Conditions | Reference |

| 85% Formic Acid | Toluene, reflux with Dean-Stark trap | scispace.com |

| Formic Acid | Solvent-free, 80 °C | nih.gov |

| Formic Acid / Zeolite A | Solvent-free, room temperature | medcraveonline.com |

| Formic Acid / ZnCl₂ | Solvent-free, heat | researchgate.net |

Aromatic Ring Reactivity and Functionalization

The reactivity of the phenyl ring in this compound towards aromatic functionalization is controlled by the electronic effects of the existing substituents. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the formyl group (-CHO) is a meta-directing deactivator. The methyl group (-CH₃) is a weak ortho-, para-directing activator.

The acetamido group in N-phenylacetamide is generally less activating towards electrophilic aromatic substitution than an amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it less available to donate into the benzene (B151609) ring. vaia.com In this compound, the directing effects of the three substituents determine the regioselectivity of incoming electrophiles.

The positions on the aromatic ring are influenced as follows:

The acetamido group directs electrophiles to the para position (position 4) and the ortho position (which is already substituted).

The formyl group directs to the meta positions (positions 3 and 5).

The methyl group directs to its ortho (position 5) and para (position 3) positions.

Considering these combined effects, the positions 3, 4, and 5 are all activated to varying degrees. The outcome of an electrophilic aromatic substitution reaction would likely be a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Meta to formyl, Para to methyl | Moderately activated |

| 4 | Para to acetamido | Strongly activated |

| 5 | Meta to formyl, Ortho to methyl | Moderately activated |

This table provides a qualitative prediction of reactivity at different positions on the aromatic ring towards electrophiles.

Modern synthetic methods allow for the functionalization of C-H bonds, often directed by a nearby functional group. In this compound, the acetamido group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the selective introduction of functional groups at positions that might not be accessible through classical electrophilic substitution.

While specific studies on this compound are not prevalent, related intramolecular carbene C-H insertion reactions have been extensively studied in similar systems, such as 2-diazo-2-sulfamoylacetamides. nih.gov In these reactions, a carbene generated from a diazo compound can insert into a C-H bond within the same molecule. For N-aryl acetamides, this insertion preferentially occurs into an aromatic C-H bond to form an indolin-2-one derivative. nih.gov

A hypothetical carbene insertion reaction involving a precursor to this compound could proceed as follows:

| Reactant Type | Catalyst | Product Type | Reference |

| N-Aryl-2-diazoacetamide | Rhodium(II) or Copper(I) complexes | Indolin-2-one | nih.govresearchgate.net |

| 2-Diazo-2-sulfamoylacetamide | Cu(acac)₂ | 3-Sulfamoylindolin-2-one | nih.gov |

This table summarizes general findings for intramolecular carbene C-H insertion reactions in related acetamide systems.

Intramolecular Cyclization and Rearrangement Reactions (e.g., to isoquinolones)

The ortho-positioning of the formyl and acetamido groups in this compound makes it a prime candidate for intramolecular cyclization reactions, particularly for the synthesis of heterocyclic structures like isoquinolones. Acid-catalyzed reactions can promote the cyclization of N-acylphenylacetaldehydes and related structures.

For instance, the treatment of N-formyl-2-phenyl-acetamide with concentrated sulfuric acid leads to the formation of 2H-3-isoquinolone. prepchem.com This type of reaction, known as the Bischler-Napieralski reaction or a related cyclization, typically involves the cyclization of a β-phenylethylamine or a similar structure. In the case of this compound, the formyl group can act as the electrophile that is attacked by the electron-rich aromatic ring, facilitated by the activating effect of the acetamido group.

A plausible mechanism involves the protonation of the formyl oxygen by a strong acid, which enhances its electrophilicity. The aromatic ring then attacks the formyl carbon in an intramolecular electrophilic aromatic substitution, leading to a cyclized intermediate. Subsequent dehydration and tautomerization would yield the isoquinolone core. The presence of the methyl group at position 6 would result in a substituted isoquinolone.

| Starting Material | Reagent | Product | Reference |

| N-Formyl-2-phenyl-acetamide | Concentrated H₂SO₄ | 2H-3-Isoquinolone | prepchem.com |

| Phenylacetamide derivative | POCl₃ (Bischler-Napieralski) | 3,4-Dihydroisoquinoline | researchgate.net |

This table presents examples of intramolecular cyclization reactions of related phenylacetamide derivatives leading to isoquinoline (B145761) structures.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

The structural elucidation of a chemical compound relies heavily on the combination of various spectroscopic techniques. NMR spectroscopy is fundamental for determining the carbon-hydrogen framework, IR spectroscopy is crucial for identifying functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. However, for this compound, also known by its IUPAC name 2-Acetamido-3-methylbenzaldehyde, specific, experimentally verified data sets for these analyses could not be located.

While data for related isomers and analogous structures are available, the strict requirement to focus solely on this compound prevents the inclusion of such information as it would not be scientifically accurate for the specified compound. The unique substitution pattern on the phenyl ring in the target molecule—with formyl, methyl, and acetamido groups at positions 1, 2, and 3 respectively—results in a distinct spectroscopic fingerprint. Extrapolating from other molecules would lead to inaccuracies in chemical shifts, absorption frequencies, and fragmentation analysis.

Consequently, a detailed and scientifically rigorous article adhering to the requested outline focusing on the spectroscopic characterization of this compound cannot be generated at this time. The required research findings and data tables for its ¹H and ¹³C NMR, 2D NMR, IR, and MS analyses are absent from the accessible scientific record.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

An exhaustive search for the ultraviolet-visible (UV-Vis) absorption spectrum of N-(2-Formyl-6-methyl-phenyl)-acetamide has yielded no specific experimental data. Information regarding its absorption maxima (λmax), molar absorptivity, and the corresponding electronic transitions (e.g., π → π* and n → π*) is not present in peer-reviewed literature or spectral databases.

The electronic structure of this compound contains a benzene (B151609) ring substituted with an acetamide (B32628) group, a formyl group, and a methyl group. This combination of a chromophoric benzene ring and auxochromic groups (acetamide and formyl) would be expected to give rise to characteristic UV-Vis absorption bands. The conjugation between the phenyl ring, the formyl group's carbonyl, and the lone pair on the acetamide nitrogen would influence the energy of the electronic transitions. However, without experimental data, any discussion of these properties remains purely theoretical.

Interactive Data Table: UV-Vis Absorption Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |

|---|

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

There are currently no published single crystal X-ray diffraction (SCXRD) studies for this compound. Consequently, definitive information regarding its solid-state structure, including crystallographic parameters, is unavailable.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = Data Not Availableb = Data Not Availablec = Data Not Availableα = Data Not Availableβ = Data Not Availableγ = Data Not Available |

| Volume (V) | Data Not Available |

Analysis of Molecular Conformation and Crystal Packing

Without a solved crystal structure, the precise molecular conformation of this compound in the solid state is unknown. Key conformational features, such as the dihedral angles between the phenyl ring and the planes of the acetamide and formyl substituents, have not been determined experimentally. Similarly, details of the crystal packing—the arrangement of molecules within the crystal lattice—remain uncharacterized.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Pi-Stacking)

The molecular structure of this compound possesses functional groups capable of participating in significant intermolecular interactions. The amide group (N-H) can act as a hydrogen bond donor, while the amide and formyl carbonyl oxygens (C=O) can act as hydrogen bond acceptors. These functionalities suggest the potential for the formation of robust hydrogen bonding networks, which would heavily influence the crystal packing. Furthermore, the presence of the aromatic phenyl ring indicates a possibility for π-π stacking interactions between adjacent molecules. However, in the absence of crystallographic data, the existence, nature, and geometry of these potential hydrogen bonds and π-stacking interactions cannot be confirmed or described.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Methods (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It has been widely applied to acetamide (B32628) derivatives to calculate various molecular properties with high accuracy. nih.govxisdxjxsu.asianih.gov DFT calculations are foundational for geometry optimization, electronic analysis, and the prediction of spectroscopic data.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govnih.gov A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution across the molecule. xisdxjxsu.asiaresearchgate.net It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For N-(2-Formyl-6-methyl-phenyl)-acetamide, the MEP would likely show negative potential around the oxygen atoms of the formyl and acetamide groups, and positive potential near the amide hydrogen.

Table 1: Illustrative Electronic Properties Calculated via DFT Note: These values are representative examples of data obtained from DFT calculations for similar aromatic acetamide compounds and are for illustrative purposes only.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -0.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 7.0 Debye |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.0 to 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.2 to 1.0 eV |

Quantum chemical methods can accurately predict vibrational spectra (Infrared and Raman), which correspond to the vibrational modes of the molecule's bonds. physchemres.orgresearchgate.net Theoretical frequency calculations are typically performed on the optimized geometry. The resulting predicted spectrum can be compared with experimental data to validate the computational model. nih.gov This comparison helps in assigning specific absorption bands to particular vibrational modes, such as the C=O stretching of the amide and aldehyde groups, N-H bending, and aromatic C-H stretching. Often, a scaling factor is applied to the calculated frequencies to correct for systematic errors inherent in the theoretical method. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm-1) Note: This table illustrates the typical correlation between theoretical and experimental data for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (Scaled) | Typical Experimental Range |

|---|---|---|---|

| N-H Stretch | Amide (-NH) | ~3350 cm-1 | 3300-3500 cm-1 |

| C-H Stretch | Aromatic Ring | ~3080 cm-1 | 3050-3150 cm-1 |

| C=O Stretch | Aldehyde (-CHO) | ~1710 cm-1 | 1690-1740 cm-1 |

| C=O Stretch | Amide I Band | ~1680 cm-1 | 1650-1695 cm-1 |

| N-H Bend | Amide II Band | ~1540 cm-1 | 1510-1570 cm-1 |

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is highly accurate, it is computationally intensive. For exploring the vast conformational space of a molecule or simulating its behavior over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) are often employed. MD simulations use classical mechanics principles to model the movements of atoms and molecules, providing a dynamic picture of the compound's behavior in various environments, such as in aqueous solution. This approach is invaluable for understanding how the molecule's conformation changes over time, its flexibility, and its interactions with solvent molecules, which can be a precursor to understanding its behavior in a complex biological system.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov Transition state analysis allows for the calculation of activation energy barriers, which determine the kinetics and feasibility of a reaction pathway. For this compound, this could be used to study its synthesis, potential metabolic transformations, or degradation pathways, providing a detailed, step-by-step understanding of the bond-breaking and bond-forming processes involved.

In Silico Ligand-Target Binding Studies (Focus on Molecular Recognition and Interaction Modes)

To investigate the potential biological activity of this compound, in silico molecular docking studies are performed. nih.gov Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov The process involves placing the optimized 3D structure of the ligand into the active site of a receptor and evaluating the binding affinity using a scoring function. nih.govphyschemres.org These studies reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. This information is crucial for rational drug design, helping to understand the structural basis of a molecule's activity and guiding the development of more potent and selective derivatives.

Table 3: Illustrative Molecular Docking Results Note: This table provides a hypothetical example of the data generated from a molecular docking study of this compound with a protein target.

| Parameter | Description | Illustrative Result |

|---|---|---|

| Protein Target | Example biological receptor | e.g., Cyclooxygenase-2 (COX-2) |

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the active site forming key bonds | TYR 385, ARG 120, SER 530 |

| Interaction Types | Nature of the chemical bonds formed | Hydrogen bond with SER 530 (amide C=O); π-π stacking with TYR 385 (phenyl ring) |

Docking Algorithms for Predicting Binding Poses

Molecular docking is a cornerstone of computational drug discovery, designed to predict the orientation and affinity of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein. nih.gov This technique employs sophisticated algorithms to explore the conformational space of the ligand and calculate a scoring function to estimate the strength of the binding interaction. For this compound, docking studies can elucidate its potential to bind to various therapeutic targets.

The process involves preparing a three-dimensional model of the target protein and the ligand. Docking algorithms, such as those used in AutoDock or Glide, then systematically place the ligand into the active site. nih.gov The structural features of this compound are critical for its binding profile. The acetamide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the formyl group (CHO) offers an additional hydrogen bond acceptor. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

In studies of related N-phenylacetamide derivatives, molecular docking has successfully predicted binding modes. For example, docking studies of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives with the human N-formyl peptide receptor 1 (FPR1) revealed that the most active compounds share a binding pocket with known peptide agonists. nih.gov Similarly, docking of N-phenylacetamide-based sulfonamides into the active site of carbonic anhydrase isoforms predicted key interactions with the catalytic zinc ion and surrounding amino acids. nih.gov These examples suggest that this compound would likely orient itself within a binding site to maximize hydrogen bonds via its formyl and acetamide moieties while utilizing its phenyl ring for stabilizing hydrophobic or stacking interactions.

Table 1: Potential Interactions of this compound Functional Groups in a Protein Binding Site

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel molecules before their synthesis and for providing design principles to guide lead optimization. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. The process involves several key steps:

Data Collection: A series of this compound analogs would be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, molar refractivity), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and reliability.

QSAR studies on N-phenylacetamide derivatives have proven successful in guiding drug design. A 2D-QSAR study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors identified key descriptors related to molecular shape and connectivity that influence inhibitory potency. nih.gov The resulting models can be visualized to understand which structural features are favorable or unfavorable for activity, providing clear principles for designing new, more potent compounds. For this compound, a QSAR model could reveal, for example, the optimal size and electronic nature of substituents on the phenyl ring to maximize activity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

Table of Mentioned Compounds

Compound Name This compound Phenylalanine Tyrosine Tryptophan 2-(benzimidazol-2-ylthio)-N-phenylacetamide N-phenylacetamide-based sulfonamides N-Methyl-N-(2-methylphenyl)acetamide N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] acetamide (Zolpidem) N-phenylacetamide-2-oxoindole benzensulfonamide conjugates

In-Depth Analysis of Kinetic and Reaction Rate Studies for this compound Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the kinetic and reaction rate studies of the chemical compound this compound. Despite its availability from various chemical suppliers, detailed investigations into the dynamics of its synthesis and reactivity appear to be unpublished or proprietary.

The specific areas of interest, including experimental methodologies for kinetic analysis, reaction progress kinetic analysis, determination of reaction order and rate constants, the influence of catalysts and solvents on reaction rates, and the determination of activation energy and thermodynamic parameters, lack specific data for this compound.

While general principles of chemical kinetics can be applied to hypothesize the behavior of this molecule in reactions, the absence of empirical data prevents a detailed and scientifically accurate discussion as requested. Methodologies such as in situ monitoring using spectroscopic techniques (e.g., FT-IR, NMR) are standard for kinetic analysis but have not been specifically documented for the formation of this compound. Similarly, reaction progress kinetic analysis, a powerful tool for elucidating reaction mechanisms, has not been publicly applied to this molecule.

Consequently, crucial parameters like reaction order, rate constants, and activation energy, which are fundamental to understanding and optimizing the synthesis of this compound, remain undetermined. The effects of various catalysts and solvent systems, which could significantly impact reaction efficiency and selectivity, are also undocumented in the scientific literature.

This lack of specific kinetic data precludes the creation of a detailed article on the reaction kinetics of this compound. Further empirical research is necessary to elucidate the reaction mechanisms and quantify the kinetic parameters associated with this compound.

Derivatives, Analogues, and Structure Property/function Correlations

Design and Synthesis of Structurally Modified Formylphenylacetamides

Structural modifications of the N-(2-Formyl-6-methyl-phenyl)-acetamide scaffold can be broadly categorized into two main areas: substitution on the aromatic ring and alterations to the acetamide (B32628) side chain.

The aromatic ring of this compound offers positions for substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. The existing substituents—formyl, methyl, and acetamido groups—direct incoming electrophiles to specific positions, primarily the carbons meta to the deactivating formyl group and ortho/para to the activating methyl and acetamido groups.

Common substitutions include the introduction of halogens (F, Cl, Br), alkoxy groups (e.g., -OCH3), and additional alkyl groups. These modifications are typically achieved through standard electrophilic aromatic substitution reactions. For instance, halogenation can be performed using elemental halogens with a Lewis acid catalyst, while Friedel-Crafts reactions can introduce alkyl and acyl groups. The choice of substituent is critical; halogens can increase lipophilicity and act as hydrogen bond acceptors, whereas alkoxy groups can serve as hydrogen bond acceptors and improve solubility.

Table 1: Potential Aromatic Ring Substitutions and Their Rationale

| Substituent Group | Potential Position(s) | Synthetic Method | Rationale for Modification |

|---|---|---|---|

| Halogen (e.g., -Cl, -Br) | C4, C5 | Electrophilic Halogenation | Modulate electronic properties, increase metabolic stability, introduce new interaction points. |

| Alkoxy (e.g., -OCH3) | C4, C5 | Nucleophilic Aromatic Substitution or multi-step synthesis | Enhance solubility, act as a hydrogen bond acceptor. |

| Alkyl (e.g., -CH3, -C2H5) | C4, C5 | Friedel-Crafts Alkylation | Increase lipophilicity, explore steric effects on receptor binding. |

Modifications can include:

N-Alkylation or N-Arylation: Replacing the hydrogen on the acetamide nitrogen with alkyl or aryl groups can impact hydrogen bonding capabilities and steric bulk.

Varying the Acyl Group: The acetyl group (-COCH3) can be replaced with longer alkyl chains, cyclic systems, or aromatic acyl groups to alter lipophilicity and introduce different structural motifs.

Introducing Heteroatoms: The methylene (B1212753) bridge of the acetamide can be functionalized or replaced. For example, reacting a precursor like 2-chloro-N-phenylacetamide with a thiol can introduce a sulfur atom, leading to structures such as N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov Similarly, reactions with amines can yield N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org

Table 2: Examples of Acetamide Side Chain Modifications

| Modification Type | Example Structure/Fragment | Synthetic Approach | Purpose of Modification |

|---|---|---|---|

| N-Alkylation | -N(CH3)C(=O)CH3 | Reaction with an alkyl halide in the presence of a base. | Remove hydrogen bond donor capability, increase steric hindrance. |

| Acyl Group Exchange | -NHC(=O)CH2Ph | Acylation with phenylacetyl chloride. | Introduce aromatic ring for potential π-stacking interactions. |

| Methylene Bridge Functionalization | -NHC(=O)CH2SPh | Reaction of a 2-halo-acetamide with a thiophenol. nih.gov | Introduce a flexible linker with different electronic properties. |

Integration into Heterocyclic Scaffolds and Hybrid Molecules

The formyl and acetamide functionalities of this compound make it an excellent precursor for the synthesis of various heterocyclic systems. This integration creates hybrid molecules that merge the structural features of the original scaffold with the diverse chemical and biological properties of heterocycles.

Quinoline Synthesis: The ortho-formyl and methyl groups on the phenyl ring are suitably positioned for quinoline synthesis via the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, after conversion of a related nitro precursor to an amine, the resulting o-amino-formyl compound can react with ketones or aldehydes to yield substituted quinolines. The synthesis of quinolines is a significant area of research due to their presence in antimalarial and antimicrobial agents. nih.gov

Isoquinoline (B145761) Synthesis: While less direct, the formyl group can be elaborated through multi-step sequences to participate in isoquinoline ring formation, such as in variations of the Pomeranz–Fritsch or Bischler–Napieralski reactions, which are established methods for isoquinoline synthesis. thieme-connect.de

Pyrazole Synthesis: The formyl group is an ideal handle for constructing pyrazole rings. The standard approach involves the condensation of the aldehyde with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form a hydrazone intermediate. organic-chemistry.org This intermediate can then undergo cyclization, often promoted by acid or heat, to yield a pyrazole. This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine reactant. nih.gov Pyrazoles are a well-known class of heterocycles with a broad range of biological activities. researchgate.net

The formyl group of this compound can act as the aldehyde component in multi-component reactions to build pyridinone and pyrimidinedione rings.

Pyridinone Analogues: Pyridinone scaffolds can be synthesized through reactions like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.

Pyrimidinedione Analogues: The Biginelli reaction is a classic method for synthesizing dihydropyrimidinones (or pyrimidinediones after oxidation). This one-pot cyclocondensation involves an aldehyde (the formyl group of the parent compound), a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. The resulting molecules incorporate the N-(2-formyl-6-methyl-phenyl) moiety into a new heterocyclic system. Acetamide derivatives have been successfully linked to pyrimidine rings to create novel compounds. nih.govsigmaaldrich.com

One of the most direct and efficient modifications of this compound involves the conversion of its formyl group into a thiosemicarbazone. This is achieved through a simple condensation reaction with thiosemicarbazide or its N-substituted derivatives, often catalyzed by a few drops of acid. chemmethod.comresearchgate.net

The reaction is as follows: R-CHO + H2N-NH-C(=S)-NH2 → R-CH=N-NH-C(=S)-NH2 + H2O

This transformation yields N-(2-((thiosemicarbazono)methyl)-6-methylphenyl)acetamide. Thiosemicarbazones are of significant interest in medicinal chemistry as they are known to exhibit a wide range of biological activities and act as versatile ligands for metal coordination. ijptjournal.comresearchgate.net The N-phenylacetamido portion of the molecule remains intact, resulting in a hybrid structure with potential for multi-target interactions.

Lack of Publicly Available Research on Stereochemical Investigations of this compound Derivatives

Following a comprehensive search of available scientific literature, no specific research articles, patents, or scholarly publications were identified that directly investigate the stereochemistry of derivatives of the chemical compound this compound.

The performed searches aimed to uncover detailed research findings, including the synthesis of stereoisomers, analysis of their three-dimensional structures, and correlations between their structure and function or properties. However, the search did not yield any relevant data, such as tables of stereoisomers or detailed experimental findings, related to the stereochemical investigations of derivatives of this specific compound.

Therefore, it is not possible to provide an article on the "Stereochemical Investigations of Derivatives" of this compound as requested, due to the absence of publicly accessible research on this topic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.